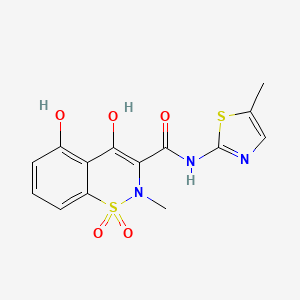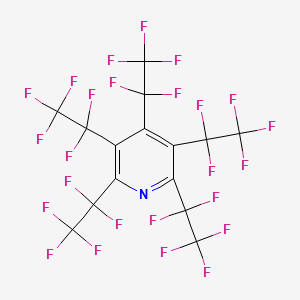
Hydrazinecarbothioamide, 2-ethylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde thiosemicarbazone is an organic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a thiosemicarbazone moiety that can coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaldehyde thiosemicarbazone can be synthesized through a condensation reaction between acetaldehyde and thiosemicarbazide. The general procedure involves adding a solution of acetaldehyde in methanol to a hot solution of thiosemicarbazide in methanol. The mixture is then stirred and refluxed for about four hours. After cooling, the solution is filtered, and the filtrate is concentrated to half its volume. Slow evaporation of the concentrate at room temperature yields the desired crystals, which are then collected by filtration, washed with cold ethanol, and dried in a vacuum .
Industrial Production Methods
While specific industrial production methods for acetaldehyde thiosemicarbazone are not widely documented, the general synthetic route described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different thiosemicarbazide derivatives.
Aplicaciones Científicas De Investigación
Acetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Acetaldehyde thiosemicarbazone and its derivatives have shown potential as anticancer agents.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science.
Mecanismo De Acción
The mechanism by which acetaldehyde thiosemicarbazone exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of metal complexes that interact with biological targets. For example, in anticancer applications, the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular processes .
Comparación Con Compuestos Similares
Acetaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Furan-2-carbaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde thiosemicarbazone
- Thiophene-2-acetaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde-N-ethyl thiosemicarbazone
These compounds share similar structural features but differ in their specific functional groups and metal coordination properties. Acetaldehyde thiosemicarbazone is unique due to its specific aldehyde group, which influences its reactivity and coordination behavior .
Propiedades
Número CAS |
2302-95-6 |
|---|---|
Fórmula molecular |
C3H7N3S |
Peso molecular |
117.18 g/mol |
Nombre IUPAC |
(3E)-1-amino-3-ethylidenethiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-3(7)6-4/h2H,4H2,1H3,(H,6,7)/b5-2+ |
Clave InChI |
CNBVBIQXEDJEJG-GORDUTHDSA-N |
SMILES isomérico |
C/C=N/C(=S)NN |
SMILES canónico |
CC=NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


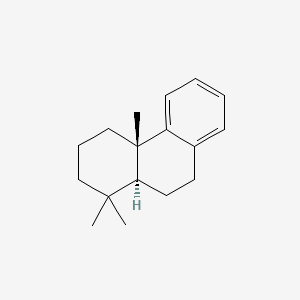
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
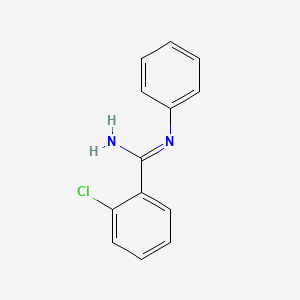

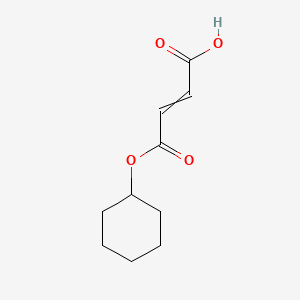
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
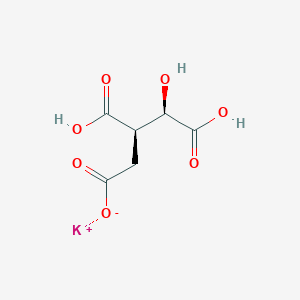

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
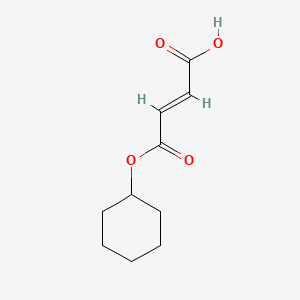
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
